Cyanomethylformamide
Overview
Description
Cyanomethylformamide, also known as N-(cyanomethyl)formamide, is an organic compound with the molecular formula C₃H₄N₂O. It is a derivative of formamide, where a cyanomethyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethylformamide can be synthesized through several methods. One common approach involves the reaction of formamide with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the formamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyanomethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted formamides depending on the nucleophile used
Scientific Research Applications
Cyanomethylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of cyanomethylformamide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Formamide: The parent compound, lacking the cyanomethyl group.
N-methylformamide: A derivative with a methyl group instead of a cyanomethyl group.
N,N-dimethylformamide: Contains two methyl groups attached to the nitrogen atom
Uniqueness
Cyanomethylformamide is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
N-(cyanomethyl)formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-1-2-5-3-6/h3H,2H2,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENWUYAOCBSAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326659 | |
Record name | Cyanomethylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-27-9 | |
Record name | N-(Cyanomethyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanomethylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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